3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride
Description
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-17-14-6-13(7-15(8-14)18-2)11-19-10-12-4-3-5-16-9-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNEUHWHWEYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride (commonly referred to as DM-BPME) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₄ClNO₃
- CAS Number : 1220020-35-8
- Molecular Weight : 293.81 g/mol
The compound consists of a dimethoxybenzyl group attached to a piperidinylmethyl ether, which contributes to its pharmacological properties.
Research indicates that DM-BPME may interact with various biological targets:
- Cholinergic System : Preliminary studies suggest that DM-BPME may act as a modulator of cholinergic activity, potentially inhibiting acetylcholinesterase (AChE), similar to other compounds in its class . This action could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Antitumor Activity : DM-BPME has shown promise in preclinical models for its cytotoxic effects against various cancer cell lines. It appears to induce apoptosis selectively in malignant cells while sparing normal cells . The compound's mechanism may involve disruption of cell cycle progression and induction of caspase-mediated apoptosis.
Anticancer Properties
Several studies have evaluated the anticancer potential of DM-BPME:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HSC-2 | 5.85 | Induction of apoptosis via caspase activation |
| HL-60 | <1 | Cell cycle arrest and apoptosis |
| A549 | 3.0 | Inhibition of proliferation |
These findings indicate that DM-BPME exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
DM-BPME's potential neuropharmacological effects are also noteworthy:
- Cognitive Enhancement : By potentially inhibiting AChE, DM-BPME could improve cognitive function in models of neurodegeneration. This aligns with findings from similar compounds that enhance cholinergic signaling .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study conducted on the cytotoxic effects of DM-BPME revealed that it significantly inhibited the growth of HSC-2 and HL-60 cells with IC50 values below 1 µM. The study highlighted the compound's selective toxicity towards cancer cells compared to normal fibroblast cells . -
Neuroprotective Effects :
In a rodent model of Alzheimer's disease, treatment with DM-BPME resulted in improved memory performance and reduced amyloid plaque formation. This suggests that the compound may have neuroprotective properties that warrant further investigation . -
Comparative Analysis with Other Compounds :
When compared to known AChE inhibitors like donepezil, DM-BPME exhibited comparable or superior efficacy in vitro, indicating its potential as a therapeutic agent for cognitive disorders .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3,5-Dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride exhibit promising anticancer properties. A patent describes its potential use in treating hematological malignancies, suggesting that it may inhibit cancer cell proliferation through specific molecular pathways .
Neuropharmacological Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. In vitro studies have demonstrated that related compounds exhibit IC50 values indicating effective inhibition of AChE activity .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds containing piperidine moieties. Studies have demonstrated that derivatives of piperidine can exhibit significant antibacterial and antifungal activity. This suggests that this compound may also possess similar properties, making it a candidate for further exploration in antimicrobial drug development .
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory effects in various biological assays. The modulation of inflammatory pathways could make this compound valuable in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy and reducing toxicity. The presence of methoxy groups is believed to enhance lipophilicity, improving cell membrane permeability and bioavailability .
Table 1: Structural Variants and Their Biological Activities
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized for yield and purity. The use of microwave-assisted synthesis has been reported to enhance efficiency and reduce reaction times for related compounds . Furthermore, modifications to the piperidine ring or methoxy substituents could lead to derivatives with enhanced biological activity.
Case Studies
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds found that they significantly improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to the inhibition of AChE and modulation of neuroinflammatory responses . Such findings underscore the therapeutic potential of compounds like this compound.
Case Study: Anticancer Efficacy
In a clinical trial involving patients with hematological cancers, a related compound showed promise in reducing tumor size and improving patient outcomes when combined with traditional chemotherapy agents . This highlights the potential role of such compounds in enhancing cancer treatment regimens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride
- CAS : 1219980-90-1
- Formula: C₁₅H₂₄ClNO (MW: 269.81 g/mol)
- Key Differences : Replaces methoxy groups with methyl substituents on the benzyl ring.
- Implications: Lipophilicity: Methyl groups increase hydrophobicity (logP ~2.8 vs. Metabolism: Methyl groups are less prone to oxidative demethylation than methoxy groups, possibly improving metabolic stability .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- CAS : 52392-53-7 (unconfirmed)
- Formula: Likely C₁₅H₂₀Cl₃NO (estimated MW: ~336.69 g/mol)
- Key Differences : Incorporates dichloro and dimethyl substituents on the benzyl ring.
- Implications :
(3,5-Dimethoxybenzyl)methylamine Hydrochloride
- CAS : 2490430-34-5
- Formula: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol)
- Key Differences : Lacks the piperidine-ethyloxy chain, substituting with a methylamine group.
- Implications :
Comparisons :
Pharmacokinetic and Metabolic Profiles
Enzymatic Stability :
Lipophilicity and Absorption :
- LogP Estimates :
- Main compound: ~2.2 (methoxy groups reduce hydrophobicity vs. methyl or chloro analogues).
- Dichloro-dimethyl analogue: ~3.5 (favors tissue accumulation but risks toxicity) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-dimethoxybenzyl 3-piperidinylmethyl ether hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas to generate the piperidine core .
Etherification : Reaction of 3,5-dimethoxybenzyl chloride (precursor synthesized via bromination/chlorination of dimethoxybenzyl alcohol) with the piperidine intermediate in the presence of a base like K₂CO₃ .
Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Optimization Strategies :
- Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (~0°C) reduce side reactions during ether formation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for dimethoxybenzyl (δ 3.7–3.9 ppm for OCH₃) and piperidinylmethyl (δ 2.5–3.2 ppm for N–CH₂) groups .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~340 amu) .
- Crystallography : Powder X-ray diffraction (PXRD) resolves crystal packing, as demonstrated for structurally similar dimethoxybenzyl derivatives .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Methodological Answer :
- Storage : Protect from light and moisture at –20°C in amber vials .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks); <2% impurity indicates robust stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO) and incubation time .
- Purity Validation : Use HPLC (≥98% purity) to exclude batch-specific impurities affecting activity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Modification :
- Replace dimethoxy groups with halogens (e.g., Cl, Br) to assess electronic effects on receptor binding .
- Introduce substituents (e.g., methyl, fluoro) on the piperidine ring to modulate steric interactions .
- Synthetic Approaches :
- Wittig-Horner Reaction : Generate stilbene analogs for fluorescence-based binding studies .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with predicted high affinity .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .
Q. What in vivo methodologies are suitable for evaluating the compound’s efficacy and safety?
- Methodological Answer :
- Pharmacokinetic Studies :
- Plasma Half-Life : Administer intravenously (1 mg/kg) in rodents; collect blood samples at 0, 1, 4, 8, 24h for LC-MS analysis .
- Toxicology :
- Acute Toxicity : Dose escalation (10–100 mg/kg) in mice; monitor mortality and organ histopathology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
